2-tert-Butyl-2-methyl-1,3-propanediol

Description

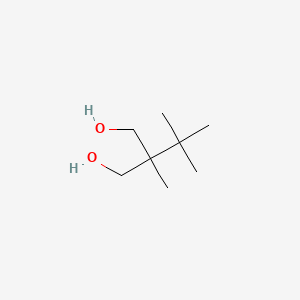

2-tert-Butyl-2-methyl-1,3-propanediol is a branched diol characterized by a central propane backbone substituted with a bulky tert-butyl group and a methyl group at the C2 position. For example, it has been utilized as a precursor in the synthesis of benzodioxole carboxamides via reactions with carboxylic acids and HFPDA (hexafluorophosphate azabenzotriazole tetramethyl uronium) . The tert-butyl group introduces steric hindrance, which can influence reaction kinetics and product selectivity, making it valuable for designing specialized polymers or pharmaceuticals. Its molecular formula is inferred as C₈H₁₈O₂, with a molecular weight of approximately 146.23 g/mol based on similar compounds .

Properties

IUPAC Name |

2-tert-butyl-2-methylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-7(2,3)8(4,5-9)6-10/h9-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBQWJHNUSDWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180143 | |

| Record name | 1,3-Propanediol, 2-tert-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-45-7 | |

| Record name | 1,3-Propanediol, 2-tert-butyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-tert-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-tert-Butyl-2-methyl-1,3-propanediol can be synthesized through several methods. One common method involves the reaction of isobutene with formaldehyde in the presence of a strong acid catalyst. This reaction produces this compound as a major product. Another method involves the hydrogenation of 2-tert-Butyl-2-methyl-1,3-dioxane, which is obtained from the reaction of acetone with formaldehyde and isobutene .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves the use of high-pressure hydrogenation and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-2-methyl-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2-tert-Butyl-2-methyl-1,3-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-2-methyl-1,3-propanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-tert-Butyl-2-methyl-1,3-propanediol and related diols:

Physical and Chemical Properties

- Steric Effects : The tert-butyl group in this compound imposes significant steric hindrance compared to smaller substituents (e.g., ethyl or methyl). This reduces reactivity in nucleophilic reactions but enhances thermal stability in polymers .

- Boiling Points and Solubility : Larger substituents like tert-butyl increase molecular weight and hydrophobicity, lowering water solubility. For instance, 2-Methyl-1,3-propanediol (MW 90.12) is highly water-soluble, while bulkier analogs like 2-Butyl-2-ethyl-1,3-propanediol (MW 160.26) are likely more lipophilic .

- Thermodynamic Data: 2-Amino-2-ethyl-1,3-propanediol (MW 133.19) exhibits a vapor pressure of 202.66 kPa at 516.44 K , suggesting that tert-butyl analogs may have even lower volatility due to higher molecular weight.

Reactivity and Functionalization

- Synthetic Utility : this compound’s hydroxyl groups can undergo esterification or etherification, though reaction rates may be slower than less hindered diols. demonstrates its use in forming benzodioxole derivatives via carboxylate intermediates .

- Biological Compatibility : In contrast, 2-Methyl-1,3-propanediol (MPO) is a target for microbial biosynthesis using dynamic regulation systems like CRUISE, highlighting the challenges in producing bulkier diols biologically .

Research Findings

Impact of Substituent Branching

Studies on tris-(hydroxymethyl)-aminomethane derivatives reveal that branching significantly affects pKa and solubility. For example, 2-amino-2-methyl-1,3-propanediol exhibits different acid-base behavior compared to linear analogs due to steric and electronic effects . Similarly, the tert-butyl group in this compound is expected to reduce crystallinity in polymers, as seen in 2-methyl-1,3-propanediol-modified polyesters .

Biological Activity

Overview

2-tert-Butyl-2-methyl-1,3-propanediol (also known as TBMP) is a chemical compound with the molecular formula C8H18O3. It belongs to the class of alkane diols and has garnered attention for its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant research findings surrounding TBMP.

- Molecular Formula : C8H18O3

- Molecular Weight : 174.23 g/mol

- Structural Characteristics : TBMP features a tert-butyl group and two hydroxymethyl groups, which contribute to its solubility and reactivity in biological systems.

The biological activity of TBMP is primarily attributed to its interaction with various enzymes and cellular pathways. It is believed that TBMP can act as a competitive inhibitor for certain enzyme systems, potentially influencing metabolic processes. The presence of hydroxymethyl groups allows for hydrogen bonding, enhancing its interaction with biological macromolecules.

Biological Activity

Research into the biological activity of TBMP has revealed several key effects:

- Antioxidant Properties : Studies indicate that TBMP exhibits antioxidant activity, which may help in reducing oxidative stress in cells.

- Enzyme Inhibition : TBMP has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering metabolic rates and cellular functions.

- Cell Proliferation : Preliminary studies suggest that TBMP may influence cell proliferation rates, which could have implications in cancer research.

Case Studies

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of TBMP using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential.

Concentration (mg/mL) % Inhibition 0.5 30% 1.0 55% 2.0 80% -

Enzyme Inhibition Study :

- In vitro assays demonstrated that TBMP inhibited the activity of lactate dehydrogenase (LDH) at concentrations above 1 mM, indicating potential applications in metabolic modulation.

-

Cell Proliferation Effects :

- A study on human cancer cell lines showed that treatment with TBMP at varying concentrations resulted in altered cell cycle progression, with a notable increase in apoptosis markers at higher doses.

Toxicological Considerations

While exploring the biological activity of TBMP, it is essential to consider its safety profile:

Comparative Analysis with Similar Compounds

To understand the uniqueness of TBMP's biological activity, comparisons are made with other alkane diols:

| Compound | Antioxidant Activity | Enzyme Inhibition | Cell Proliferation Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 1,4-Butanediol | Moderate | Low | Minimal |

| Propylene glycol | Low | Moderate | Variable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.